Cas no 2103648-38-8 (1-(benzyloxy)carbonyl-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid)

1-(benzyloxy)carbonyl-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid structure
2103648-38-8 structure
Product Name:1-(benzyloxy)carbonyl-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
CAS No:2103648-38-8
MF:C14H19NO4Si
MW:293.390465021133
CID:5655702
PubChem ID:122714197
Update Time:2025-07-22

1-(benzyloxy)carbonyl-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • AKOS027469435
    • 1-[(benzyloxy)carbonyl]-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
    • EN300-27726281
    • 2103648-38-8
    • 1-(benzyloxy)carbonyl-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
    • Inchi: 1S/C14H19NO4Si/c1-20(2)9-12(13(16)17)15(10-20)14(18)19-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,17)
    • InChI Key: HQGNBIUFYSPCQM-UHFFFAOYSA-N
    • SMILES: [Si]1(C)(C)CN(C(=O)OCC2C=CC=CC=2)C(C(=O)O)C1

Computed Properties

  • Exact Mass: 293.10833462g/mol
  • Monoisotopic Mass: 293.10833462g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8Ų

1-(benzyloxy)carbonyl-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid Pricemore >>

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Additional information on 1-(benzyloxy)carbonyl-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

Professional Introduction to Compound with CAS No. 2103648-38-8 and Product Name: 1-(benzyloxy)carbonyl-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

The compound with the CAS number 2103648-38-8 and the product name 1-(benzyloxy)carbonyl-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic siloxanes that have garnered considerable attention due to their unique structural properties and potential applications in drug development. The presence of both carbamate and siloxane functional groups makes this molecule a versatile intermediate in the synthesis of more complex pharmaceutical agents.

In recent years, there has been a growing interest in the development of novel scaffolds that can enhance the bioavailability and pharmacological activity of therapeutic agents. The 1-(benzyloxy)carbonyl-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid structure offers several advantages over traditional molecular frameworks. The benzyloxy carbamate moiety provides a stable protecting group for carboxylic acids, which is particularly useful in multi-step synthetic pathways. Simultaneously, the dimethyl substitution on the azasilolidine ring contributes to increased lipophilicity, an important factor in drug permeability across biological membranes.

One of the most compelling aspects of this compound is its potential application in the synthesis of protease inhibitors. Proteases play a critical role in various biological processes, including inflammation and cancer progression. By leveraging the unique steric and electronic properties of 1-(benzyloxy)carbonyl-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid, researchers have been able to develop novel inhibitors that exhibit high specificity and potency. For instance, recent studies have demonstrated its utility in designing inhibitors targeting matrix metalloproteinases (MMPs), which are implicated in tissue degradation and tumor invasion.

The siloxane backbone of this compound also contributes to its stability under various chemical conditions, making it an ideal candidate for long-term storage and handling. This stability is particularly important in industrial settings where maintaining the integrity of intermediates is crucial for ensuring consistent product quality. Furthermore, the azasilolidine ring provides a rigid framework that can be modified further to fine-tune pharmacokinetic properties such as solubility and metabolic clearance.

Recent advances in computational chemistry have further enhanced the understanding of how 1-(benzyloxy)carbonyl-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid interacts with biological targets. Molecular docking studies have revealed that this compound can effectively bind to active sites on enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammatory pathways. These findings have opened up new avenues for developing nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.

The pharmaceutical industry has also shown interest in using this compound as a building block for peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides but with improved pharmacological profiles such as enhanced resistance to enzymatic degradation. The benzyloxy carbamate group serves as an excellent leaving group for introducing various substituents, allowing chemists to explore diverse structural modifications. This flexibility has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.

In conclusion, 1-(benzyloxy)carbonyl-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid represents a promising candidate for further development in medicinal chemistry. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely that its importance in drug discovery will only continue to grow.

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